Levulinic acid

Übersicht

Beschreibung

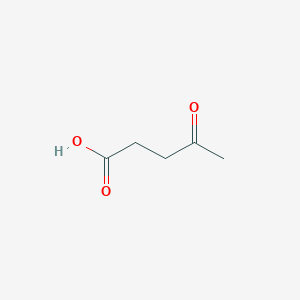

Levulinic acid (LA, 4-oxopentanoic acid) is a versatile platform chemical derived from renewable biomass, recognized by the U.S. Department of Energy as one of the top ten bio-based building blocks due to its bifunctional ketone and carboxylic acid groups .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Oxopentansäure kann aus Hexosen (wie Glucose und Fructose) oder Stärke in verdünnter Salzsäure oder Schwefelsäure synthetisiert werden . Der Prozess beinhaltet das Erhitzen dieser Zucker mit der Säure, was zur Bildung von 4-Oxopentansäure zusammen mit Ameisensäure und anderen Nebenprodukten führt .

Industrielle Produktionsverfahren: Die erste kommerzielle Produktion von 4-Oxopentansäure begann in den 1940er Jahren unter Verwendung eines chargenweisen Prozesses in einem Autoklaven . In den 1950er Jahren wurde ein kontinuierliches Verfahren für seine Produktion entwickelt . Moderne industrielle Verfahren beinhalten häufig die Verwendung von lignocellulosehaltiger Biomasse als Ausgangsmaterial, wobei der Prozess bei hohen Drücken und Temperaturen durchgeführt wird . Die 4-Oxopentansäure wird durch Extraktion vom Mineralsäurekatalysator abgetrennt und durch Destillation gereinigt .

Analyse Chemischer Reaktionen

Hydrogenation to γ-Valerolactone (GVL)

LA hydrogenation to GVL proceeds via two distinct pathways:

-

Direct hydrogenation of the ketone group followed by cyclization.

-

Intramolecular esterification of 4-hydroxypentanoic acid (HPA), an intermediate formed during LA hydrogenation.

Over Ru/C catalysts , GVL forms predominantly via the HPA pathway at temperatures below 423 K . Key findings include:

This reaction is highly sensitive to mass transfer limitations in 45–90 μm catalyst particles, with apparent activation energies of 48 kJ mol⁻¹ (LA hydrogenation) and 70 kJ mol⁻¹ (HPA esterification) .

Reaction Mechanisms and Isotopic Studies

Isotopic labeling (D₂O/D₂) reveals critical insights:

-

Keto-enol tautomerization occurs at LA’s C3 and C5 positions, facilitated by its acidity (pKa: C3=21.2, C5=22.4) .

-

No deuteration is observed at the C2 position due to its higher theoretical pKa (25.8) .

-

GVL remains stable under reaction conditions, showing no H/D exchange even at 90°C and 50 bar gas pressure .

Deuterium incorporation patterns confirm that Ru/C catalyzes both hydrogenation and H/D exchange (Table 1):

| Position | Deuteration Level (D₂O + Ru/C) | Deuteration Level (D₂ + Ru/C) |

|---|---|---|

| GVL3 | 0.4 D | 1.2 D |

| GVL4 | - | 0.8 D |

| GVL5 | 0.4 D | 1.5 D |

Table 1: Deuterium incorporation in GVL under varying conditions .

Kinetic Modeling and Process Optimization

A Langmuir-Hinshelwood model effectively describes LA hydrogenation kinetics, accounting for:

-

Competitive adsorption of LA and H₂ on Ru/C.

-

Acid-catalyzed esterification (by LA or HPA) in the bulk liquid phase .

Stacked-bed reactors (Ru/C + Amberlyst-15) enhance GVL yield by decoupling hydrogenation and esterification steps, achieving 80% efficiency at 323 K . Higher temperatures (343–403 K) improve selectivity but exacerbate diffusion limitations .

Side Reactions and Byproducts

Minor pathways include:

-

Decarbonylation to form furanic compounds (observed at >423 K).

-

Oligomerization of intermediates under prolonged residence times.

These are suppressed by optimizing H₂ pressure (30–60 bar) and using acidic co-catalysts like Amberlyst-15 .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Levulinic acid has found diverse applications across several industries:

- Fuel Additives : LA is utilized in the formulation of fuel additives due to its ability to enhance combustion properties and reduce emissions.

- Pharmaceuticals : It serves as a precursor for various pharmaceuticals, including analgesics and anti-inflammatory agents.

- Polymers : LA can be polymerized to create biodegradable plastics and other materials.

- Agriculture : It is used in the production of agrochemicals and biopesticides.

- Cosmetics : LA derivatives are incorporated into personal care products for their moisturizing properties .

Production and Use as a Platform Chemical

A notable case study from the National Renewable Energy Laboratory demonstrated the cost-effective production of this compound from renewable feedstocks. The process achieved high yields (up to 60%) using a two-step hydrolysis method involving mineral acids. This method not only reduces waste but also enhances the economic viability of LA as a platform chemical for various applications .

This compound in Plant Protein Hydrolysates

Research highlighted the presence of this compound in plant protein hydrolysates derived from soybean embryos. This study utilized NMR spectroscopy to identify LA among other compounds, showcasing its role in metabolic pathways and potential applications in food science .

Data Tables

The following table summarizes key applications of this compound along with their respective derivatives and uses:

| Application Area | Derivatives/Use | Description |

|---|---|---|

| Fuel Additives | Alkyl levulinates | Enhance fuel properties and reduce emissions |

| Pharmaceuticals | Pain relievers, anti-inflammatories | Serve as precursors for drug synthesis |

| Polymers | Polyhydroxyalkanoates | Biodegradable plastics |

| Agriculture | Biopesticides | Used in eco-friendly pest control |

| Cosmetics | Moisturizers | Incorporated into skincare products |

Future Prospects

The future of this compound appears promising, particularly as industries seek sustainable alternatives to petroleum-based chemicals. Ongoing research focuses on improving production efficiency through advanced catalytic processes and exploring new applications in biofuels and bioplastics .

Wirkmechanismus

Laevulinic acid exerts its effects through various molecular targets and pathways. For example, it can inhibit the growth of food-borne pathogens in the food industry . In biological systems, laevulinic acid can be converted into gamma-valerolactone, which has potential biofuel applications . The conversion involves the reduction of the keto group to a hydroxyl group, followed by cyclization to form the lactone ring .

Vergleich Mit ähnlichen Verbindungen

Production Methods

LA is produced via acid-catalyzed hydrolysis of lignocellulosic biomass, such as corncob, sorghum, or empty fruit bunches, under subcritical water conditions (180–220°C) using homogeneous (e.g., H₂SO₄) or heterogeneous catalysts (e.g., acid-modified zeolites). The Biofine process, a two-stage industrial method, converts carbohydrates into 5-hydroxymethylfurfural (HMF) and subsequently into LA . Yields vary depending on feedstock and conditions; for example, corncob processing achieves up to 262.4 mg LA per gram of dried biomass .

Challenges

LA production generates waste streams (e.g., char, acidic byproducts), complicating separation and increasing costs. Reactive extraction using trioctylamine in iso-octanol has been explored to improve recovery efficiency (99.1% yield) .

Comparative Analysis with Similar Compounds

Levulinic Acid vs. Succinic Acid

Key Findings :

- LA’s GWP is dominated by electricity use in biomass processing, whereas succinic acid benefits from microbial fermentation’s lower energy footprint .

- Succinic acid is favored in food and polymer industries due to its GRAS (Generally Recognized as Safe) status, while LA’s applications are broader in biofuels and specialty chemicals .

This compound vs. Formic Acid

Key Findings :

- Both acids are recovered simultaneously via trioctylamine-based reactive extraction, achieving near-quantitative yields .

- Formic acid’s lower molecular weight and simpler structure facilitate easier industrial separation compared to LA .

This compound vs. γ-Valerolactone (GVL)

Key Findings :

Biologische Aktivität

Levulinic acid (LA) is a versatile platform chemical derived from the acid hydrolysis of cellulose and is recognized for its potential applications in various industries, including pharmaceuticals, food, and biofuels. This article provides a comprehensive overview of the biological activity of this compound, focusing on its metabolic pathways, antimicrobial properties, and potential applications in biotechnological processes.

Overview of this compound

This compound is a five-carbon keto acid with the chemical formula C₅H₈O₃. It can be produced from biomass through hydrolysis and dehydration processes. Its significance arises from its ability to serve as an intermediate for synthesizing a wide range of chemicals, including solvents, plasticizers, and pharmaceuticals.

Metabolic Pathways

Recent studies have elucidated the metabolic pathways involved in the catabolism of this compound by various microorganisms. For instance, Pseudomonas putida has been identified as a key organism capable of utilizing LA as a sole carbon source. Research indicates that LA metabolism involves several enzymatic steps leading to the production of valuable compounds such as polyhydroxyalkanoates (PHAs) and short-chain organic acids.

Key Enzymatic Pathways

- Conversion to CoA Derivatives : LA is converted to levulinyl-CoA through the action of specific enzymes. This step is crucial for further metabolism.

- β-Oxidation Pathway : The β-oxidation pathway is essential for breaking down levulinyl-CoA into smaller metabolites that can enter central metabolic pathways.

Table 1: Enzymes Involved in this compound Metabolism

| Enzyme | Function | Organism |

|---|---|---|

| LvaD | Converts LA-CoA to 4HV-CoA | Pseudomonas putida |

| LvaE | Works alongside LvaD in the pathway | Pseudomonas putida |

| Acetoacetyl-CoA transferase | Important for growth on LA | Various bacteria |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that LA can inhibit the growth of bacteria and fungi, making it a potential candidate for use in food preservation and as an antimicrobial agent in pharmaceutical formulations.

Case Studies on Antimicrobial Activity

- Inhibition of Foodborne Pathogens : Research demonstrated that this compound effectively reduced the growth of Salmonella and Escherichia coli in food matrices.

- Fungal Inhibition : In vitro studies reported that LA inhibited the growth of fungal species such as Candida albicans, suggesting its potential use in antifungal treatments.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Salmonella enterica | 0.5% | |

| Escherichia coli | 0.3% | |

| Candida albicans | 0.4% |

Applications in Biotechnology

This compound's role as a platform chemical extends to biotechnological applications, particularly in microbial fermentation processes aimed at producing biofuels and bioplastics.

Microbial Production Pathways

Recent advancements in synthetic biology have led to the development of engineered microbial strains capable of producing this compound from renewable resources. For example, researchers have explored pathways in Escherichia coli and Saccharomyces cerevisiae to enhance LA production through metabolic engineering techniques.

Table 3: Engineered Microbial Strains for this compound Production

| Microbial Strain | Pathway Description | Yield Potential |

|---|---|---|

| E. coli | Engineered for enhanced substrate utilization | Up to 25% |

| S. cerevisiae | Engineered for high fermentation efficiency | Up to 30% |

Q & A

Basic Research Questions

Q. What are the primary biomass-derived pathways for levulinic acid synthesis, and how do reaction conditions influence yield?

Q. Which analytical techniques are most effective for quantifying this compound purity and byproducts?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives (e.g., methyl levulinate) .

- Spectroscopy : ¹H NMR (δ 2.2–2.6 ppm for ketone protons) to confirm structural integrity .

- Titration : Bromine-based methods for quantifying carbonyl groups, though less specific .

Advanced Research Questions

Q. How can catalytic systems be optimized to minimize humin formation during this compound production?

Methodological Answer: Humin suppression requires balancing acid strength and reaction kinetics:

- Biphasic catalysis : Use of organic solvents (e.g., THF) to partition intermediates away from acidic aqueous phases .

- Ionic liquids : Tunable acidity and stability to reduce side reactions (e.g., [BMIM]Cl with H₃PO₄) .

- Kinetic modeling : Monitor time-dependent LA/humin profiles using Arrhenius equations to identify rate-limiting steps .

Q. What mechanistic insights explain contradictions in this compound’s stability under varying pH and temperature?

Methodological Answer:

- pH-dependent degradation : LA undergoes keto-enol tautomerism; acidic conditions stabilize the keto form, while alkaline conditions promote polymerization .

- Thermal stability : DSC/TGA analyses show decomposition >250°C, but prolonged heating at >150°C accelerates esterification with alcohols .

- Contradiction resolution : Meta-analysis of Arrhenius plots from multiple studies to reconcile discrepancies in reported activation energies .

Q. How do computational models predict this compound’s reactivity in novel solvent systems?

Methodological Answer:

- DFT calculations : Simulate transition states for LA esterification or acetalization to identify solvent-catalyst synergies .

- COSMO-RS : Predict solubility parameters in ionic liquids or deep eutectic solvents .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from in-situ FTIR) .

Q. Methodological Frameworks for Data Interpretation

Q. What statistical approaches resolve variability in catalytic performance data across studies?

Methodological Answer:

- Multivariate regression : Correlate catalyst loading, temperature, and solvent polarity with LA yield .

- Sensitivity analysis : Identify dominant variables (e.g., acid strength > temperature) using Monte Carlo simulations .

- Error propagation : Quantify uncertainties in mass balance closures due to unaccounted byproducts .

Q. How should researchers design experiments to validate this compound’s role in polymer blends?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test LA concentration, crosslinker type, and curing time .

- Characterization : DMA for glass transition temperature (Tg) shifts; FTIR for ester/ketone group interactions .

- Replication : Repeat trials with controlled humidity to assess hygroscopic effects on polymer stability .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound derivatives?

Methodological Answer:

- Sample purity : NMR/XRD to confirm absence of residual solvents or unreacted substrates .

- Biological assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for cytotoxicity thresholds .

- Meta-analysis : Apply PRISMA guidelines to aggregate data and identify confounding variables (e.g., solvent DMSO) .

Eigenschaften

IUPAC Name |

4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXCMJARBKPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19856-23-6 (hydrochloride salt), 591-64-0 (calcium salt) | |

| Record name | Levulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021648 | |

| Record name | 4-Oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, Solid; Product of industry is yellow; mp = 33-35 deg C; [Merck Index] Solid; mp = 30-33 deg C; [Sigma-Aldrich MSDS], Solid, yellow to brown liquid which may congeal; with mild caramellic odour | |

| Record name | Pentanoic acid, 4-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Levulinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Levulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Levulinic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

245.00 to 246.00 °C. @ 760.00 mm Hg | |

| Record name | Laevulinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, alcohol, and oil, 1 mL in 1 mL 95% alcohol (in ethanol) | |

| Record name | Levulinic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.136-1.147 (20°) | |

| Record name | Levulinic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-76-2 | |

| Record name | Levulinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laevulinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVULINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVULINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYX5QG61EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 - 33 °C | |

| Record name | Laevulinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.